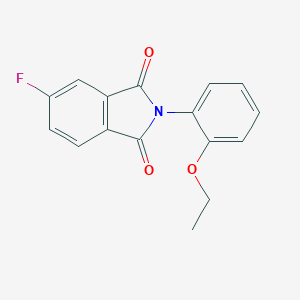
2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as EMO, is a chemical compound that has been studied for its potential applications in scientific research. EMO belongs to a class of compounds called oxazolones, which have been found to have a range of biological activities. In
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have antimicrobial, anti-inflammatory, and anticancer activities. 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular processes. 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have antimicrobial activity against a range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to be stable under a range of conditions, making it suitable for use in a variety of assays. However, one limitation of using 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one derivatives with improved biological activities and pharmacokinetic properties. Another area of interest is the use of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one as a fluorescent probe for detecting metal ions in living cells. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one and its potential applications in treating various diseases.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the condensation of 4-ethoxy-3-methoxybenzaldehyde and 2-amino-4-chlorophenol in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with sodium hydroxide and chloroacetic acid to form the oxazolone ring. The yield of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been reported to be around 60%.
Propiedades
Nombre del producto |
2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
Fórmula molecular |
C19H16ClNO4 |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
(4Z)-2-(4-chlorophenyl)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H16ClNO4/c1-3-24-16-9-4-12(11-17(16)23-2)10-15-19(22)25-18(21-15)13-5-7-14(20)8-6-13/h4-11H,3H2,1-2H3/b15-10- |
Clave InChI |
FPQZCDMHDCTMGU-GDNBJRDFSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)
![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)


![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)


![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)